molecular formula C9H10BrClS B13170856 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene

2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene

Cat. No.: B13170856
M. Wt: 265.60 g/mol
InChI Key: JNAAEZMBPWUKQG-UHFFFAOYSA-N
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Description

2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a {[1-(chloromethyl)cyclopropyl]methyl} group at the third position of the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene typically involves multiple steps. One common method includes the bromination of 3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include thiophene sulfoxides or sulfones.

    Reduction Reactions: Products include dehalogenated thiophenes or modified cyclopropyl derivatives.

Scientific Research Applications

2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene depends on its specific application. In chemical reactions, the bromine atom and the {[1-(chloromethyl)cyclopropyl]methyl} group play crucial roles in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylthiophene: Lacks the {[1-(chloromethyl)cyclopropyl]methyl} group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene:

    2-Chloro-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is unique due to the combination of the bromine atom and the {[1-(chloromethyl)cyclopropyl]methyl} group. This unique structure imparts specific reactivity and properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C9H10BrClS

Molecular Weight

265.60 g/mol

IUPAC Name

2-bromo-3-[[1-(chloromethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H10BrClS/c10-8-7(1-4-12-8)5-9(6-11)2-3-9/h1,4H,2-3,5-6H2

InChI Key

JNAAEZMBPWUKQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(SC=C2)Br)CCl

Origin of Product

United States

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